5-Hydroxy-8-methylquinolin-2(1H)-one
Overview
Description
5-Hydroxy-8-methylquinolin-2(1H)-one: is an organic compound belonging to the quinolinone family It is characterized by a quinoline core structure with a hydroxyl group at the 5th position and a methyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-8-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 8-methylquinoline and appropriate reagents for hydroxylation.
Cyclization: The formation of the quinolinone ring structure is achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-8-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinone structure to its corresponding hydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinones depending on the reagents used.
Scientific Research Applications
5-Hydroxy-8-methylquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-8-methylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the quinolinone core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyquinolin-2(1H)-one: Lacks the methyl group at the 8th position.
8-Methylquinolin-2(1H)-one: Lacks the hydroxyl group at the 5th position.
Quinolin-2(1H)-one: Lacks both the hydroxyl and methyl groups.
Uniqueness
5-Hydroxy-8-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxyl group and the methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
5-hydroxy-8-methyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-4-8(12)7-3-5-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHSHYHBJPRJPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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